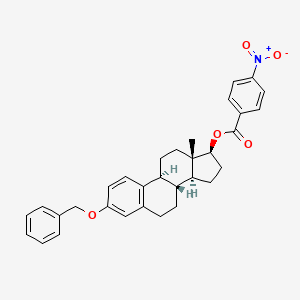
Sulfaquinoxaline-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfaquinoxaline-d4 is a deuterium-labeled derivative of sulfaquinoxaline, an antimicrobial agent primarily used in veterinary medicine. This compound exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria and is commonly used to prevent coccidiosis and bacterial infections in animals .
作用机制
Target of Action
Sulfaquinoxaline-d4, a deuterium-labeled variant of Sulfaquinoxaline, primarily targets coccidia , a group of parasitic protozoans . It is used as an antimicrobial agent in veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The action mechanism of Sulfaquinoxaline involves the inhibition of dihydrofolate synthetase , which obstructs the nucleic acid synthesis of bacteria and coccidia .
Biochemical Pathways
This disruption can lead to downstream effects such as the prevention of coccidiosis and bacterial infections .
Pharmacokinetics
The use of deuterium labeling in drug molecules like this compound is often employed to track and quantify these properties during drug development .
Result of Action
The primary result of this compound’s action is the prevention of coccidiosis and bacterial infections in animals . By inhibiting dihydrofolate synthetase, it disrupts the life cycle of coccidia and bacteria, thereby preventing their proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in water can affect the degradation of Sulfaquinoxaline . .
生化分析
Cellular Effects
Sulfaquinoxaline, its parent compound, is known to have broad-spectrum antimicrobial activity, suggesting it can influence cellular functions in a variety of bacteria .
Molecular Mechanism
Sulfaquinoxaline, its parent compound, is known to inhibit the synthesis of nucleic acids and proteins in microorganisms .
Temporal Effects in Laboratory Settings
Studies on Sulfaquinoxaline have shown that it degrades slowly during photolysis compared to the chlorination process .
Dosage Effects in Animal Models
Standard-use sulfonamides, a class that includes Sulfaquinoxaline, are administered at varying dosages depending on the animal species, the specific drug, and other factors .
Metabolic Pathways
Sulfaquinoxaline, its parent compound, is known to be involved in the inhibition of dihydrofolate synthetase, which disrupts the nucleic acid synthesis of bacteria and coccidia .
Transport and Distribution
Studies on biochar have shown that it can influence the geochemical behavior of ionized antibiotics in soils , suggesting potential interactions with transporters or binding proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfaquinoxaline-d4 involves the incorporation of deuterium atoms into the sulfaquinoxaline molecule. One common method includes the reaction of o-phenylenediamine with monoxone in the presence of an alkali ionic liquid and a solid base catalyst . The reaction conditions typically involve controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the deuterium-labeled compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Sulfaquinoxaline-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted this compound derivatives depending on the reagents used.
科学研究应用
Sulfaquinoxaline-d4 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Employed in studies involving bacterial resistance and antimicrobial activity.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of veterinary drugs and as a reference standard in analytical chemistry
相似化合物的比较
Similar Compounds
Sulfaquinoxaline: The non-deuterated form of sulfaquinoxaline-d4, used for similar antimicrobial purposes.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used to treat bacterial infections and prevent coccidiosis.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic and metabolic studies. This labeling also provides insights into the compound’s behavior in biological systems, making it a valuable tool in scientific research .
属性
CAS 编号 |
1329652-02-9 |
|---|---|
分子式 |
C14H12N4O2S |
分子量 |
304.36 |
IUPAC 名称 |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
InChI 键 |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
同义词 |
4-Amino-N-2-quinoxalinylbenzenesulfonamide-d4; N1-(2-Quinoxalinyl)sulfanilamide-d4; 2-(p-Sulfanilamido)quinoxaline-d4; 2-Sulfanilamidobenzopyrazine-d4; 2-p-Aminobenzenesulfonamidoquinoxaline-d4; Avicocid-d4; Italquina-d4; Kokozigal-d4; N1-(2-Quinoxal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


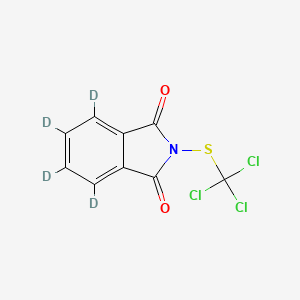
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol](/img/structure/B590170.png)
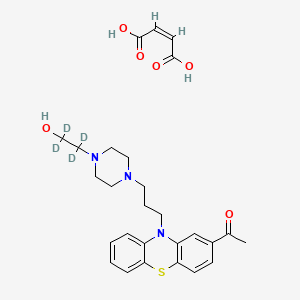
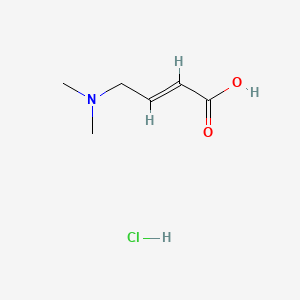
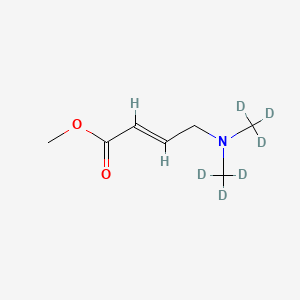
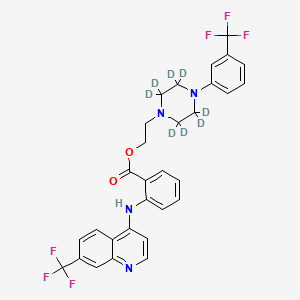
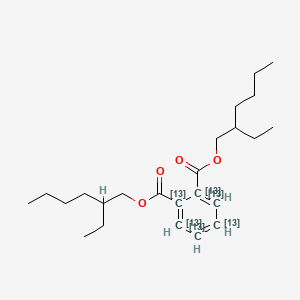
![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)

